molecular formula C13H28N2 B6331742 1-(2-Ethylhexyl)-1,4-diazepane CAS No. 4410-11-1

1-(2-Ethylhexyl)-1,4-diazepane

Cat. No. B6331742
CAS RN: 4410-11-1
M. Wt: 212.37 g/mol
InChI Key: AJNBJXDYOHWIEI-UHFFFAOYSA-N
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Description

“2-Ethylhexyl” is a common component in various compounds. For example, it is found in Ethylhexylglycerin, a glyceryl ether used as a preservative in cosmetic preparations . Another compound, 2-Ethylhexyl acrylate, is a colorless liquid acrylate used in the making of paints and plastics .


Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the production of Ethylhexylglycerin involves stirring 2-ethylhexyl glycidyl ether with water, an organic solvent, and a catalyst . The synthesis of 2-Ethylhexyl acrylate can be achieved via atom transfer radical polymerization .


Molecular Structure Analysis

The molecular structure of related compounds varies. For example, 2-Ethylhexyl has the chemical formula C8H18O . The structure of these compounds can be analyzed using techniques like 1H NMR and MALDI-TOF-MS .


Chemical Reactions Analysis

Chemical reactions involving related compounds are diverse. For instance, alcohols like 2-Ethylhexyl can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds depend on their structure. For instance, 2-Ethylhexyl acrylate has a density of 0.885 g/mL and a boiling point of 215–219 °C .

Scientific Research Applications

Potential Plasticizer Production

1-(2-Ethylhexyl)-1,4-diazepane: could potentially be used in the synthesis of plasticizers, such as bis(2-ethylhexyl) phthalate , which are compounds added to plastics to increase their flexibility, transparency, durability, and longevity .

Potential Octane Booster

The compound might serve as an octane booster in fuel compositions due to its potential reactivity with nitric acid .

Potential Sunscreen Component

It could be a component in sunscreens, particularly in formulations where its related esters are used for UV protection .

Potential Solvent for Resins and Oils

1-(2-Ethylhexyl)-1,4-diazepane: may act as a low volatility solvent for various industrial materials such as resins, animal fats, waxes, vegetable oils, and petroleum derivatives .

Potential Rubber and Adhesive Production

The compound might be used in industrial settings for the production of rubber articles or as an adhesive due to its potential chemical properties .

Potential Biocidal Products

There’s a possibility that 1-(2-Ethylhexyl)-1,4-diazepane could be listed as a relevant substance in biocidal products regulation due to its structural similarity to other listed substances .

Potential Food Flavoring Agent

Given its structural similarity to other 2-ethylhexyl derivatives, it might be evaluated as a flavoring agent in food products .

Potential Synthesis of UV-absorbing Compounds

The compound could be involved in the synthesis of UV-absorbing compounds like octyl methoxycinnamate, which is used in sunscreen products .

Mechanism of Action

Target of Action

Similar compounds such as di (2-ethylhexyl) phthalate (dehp) have been found to interact with endocrine systems, particularly affecting the thyroid . These compounds can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Related compounds like dehp have been shown to interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

Studies on similar compounds like dehp suggest that they can disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . In a study on Mycolicibacterium sp., DEHP was found to be degraded through an initial hydrolytic pathway followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates .

Pharmacokinetics

A study on dehp in rats showed that it was rapidly absorbed and converted to mono (2-ethylhexyl) phthalate (mehp) with greater toxicity than dehp . The oral bioavailability of DEHP was found to be about 7% in rats .

Result of Action

Related compounds like dehp have been associated with neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .

Action Environment

A study on the biodegradation of dehp in soil by fusarium culmorum showed that the kinetics processes of dehp biodegradation were well fitted by a biphasic model with two independent kinetic phases . This suggests that environmental factors such as the presence of specific microbial communities could influence the degradation and hence the action of similar compounds.

Safety and Hazards

Safety and hazards associated with related compounds can vary. For example, 2-Ethylhexyl acrylate is considered hazardous due to its flammability and toxicity .

Future Directions

Future research on related compounds could focus on their health effects. For instance, a systematic review highlighted the adverse health effects of Di (2-Ethylhexyl) Phthalate (DEHP), a compound related to 2-Ethylhexyl .

properties

IUPAC Name

1-(2-ethylhexyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-3-5-7-13(4-2)12-15-10-6-8-14-9-11-15/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNBJXDYOHWIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethylhexyl)-1,4-diazepane

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